molecular formula C12H23ClN2O2 B1465052 N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236256-57-7

N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride

Cat. No.: B1465052
CAS No.: 1236256-57-7
M. Wt: 262.77 g/mol
InChI Key: VDKDSVLQTWWQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride is a chemical compound with a complex structure that includes a tetrahydropyran ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a diol or an enol ether.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Coupling of the Two Rings: The tetrahydropyran and piperidine rings are then coupled through a series of reactions that may involve the use of protecting groups, activation of functional groups, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c15-12(11-3-1-2-6-13-11)14-9-10-4-7-16-8-5-10;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKDSVLQTWWQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.